molecular formula C6H8BrNO B8028831 5-Bromo-2-methylpyridine hydrate

5-Bromo-2-methylpyridine hydrate

Cat. No.: B8028831
M. Wt: 190.04 g/mol
InChI Key: RCRVECALSUZMOL-UHFFFAOYSA-N
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Description

5-Bromo-2-methylpyridine hydrate is an organic compound with the molecular formula C(_6)H(_8)BrNO. It is a derivative of pyridine, where a bromine atom is substituted at the fifth position and a methyl group at the second position. The hydrate form indicates the presence of water molecules in its crystalline structure. This compound is commonly used in various chemical syntheses and research applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Direct Bromination: : One common method to synthesize 5-Bromo-2-methylpyridine involves the bromination of 2-methylpyridine. This reaction typically uses bromine (Br(_2)) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr(_3)). The reaction is carried out under controlled conditions to ensure selective bromination at the fifth position.

  • Hydrobromic Acid Method: : Another method involves the reaction of 2-methylpyridine with hydrobromic acid (HBr) in the presence of a catalyst like Raney nickel. This method also yields 5-Bromo-2-methylpyridine, which can then be crystallized to obtain the hydrate form.

Industrial Production Methods

In industrial settings, the production of 5-Bromo-2-methylpyridine hydrate often involves large-scale bromination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization and distillation are employed to obtain the hydrate form with high purity.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : 5-Bromo-2-methylpyridine undergoes nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating.

  • Oxidation Reactions: : The methyl group in 5-Bromo-2-methylpyridine can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

  • Coupling Reactions: : This compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, where it acts as a halide partner. These reactions typically require palladium catalysts and are carried out in the presence of bases like potassium carbonate (K(_2)CO(_3)).

Major Products Formed

    Amines: Through nucleophilic substitution, 5-Bromo-2-methylpyridine can be converted to 2-methyl-5-aminopyridine.

    Carboxylic Acids: Oxidation of the methyl group can yield 5-bromo-2-pyridinecarboxylic acid.

    Biaryl Compounds: Coupling reactions can produce various biaryl derivatives, useful in pharmaceuticals and materials science.

Scientific Research Applications

Chemistry

5-Bromo-2-methylpyridine hydrate is widely used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine

In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the bromine atom enhances the biological activity of these derivatives.

Industry

In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the synthesis of ligands for catalysis and coordination chemistry.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methylpyridine hydrate in biological systems involves its interaction with specific molecular targets. The bromine atom can form halogen bonds with proteins and enzymes, affecting their function. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic amino acids, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methylpyridine: Similar to 5-Bromo-2-methylpyridine but with the positions of the bromine and methyl groups reversed.

    5-Chloro-2-methylpyridine: Contains a chlorine atom instead of bromine, leading to different reactivity and properties.

    2-Methyl-5-iodopyridine: Contains an iodine atom, which is larger and more reactive than bromine.

Uniqueness

5-Bromo-2-methylpyridine hydrate is unique due to the specific positioning of the bromine and methyl groups, which confer distinct electronic and steric properties. This makes it particularly useful in selective organic transformations and as a precursor for various functionalized derivatives.

Properties

IUPAC Name

5-bromo-2-methylpyridine;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN.H2O/c1-5-2-3-6(7)4-8-5;/h2-4H,1H3;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRVECALSUZMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)Br.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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